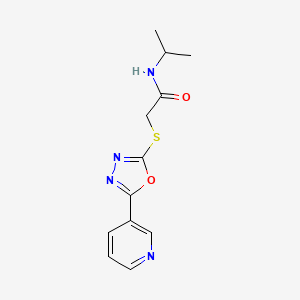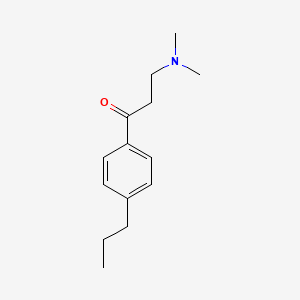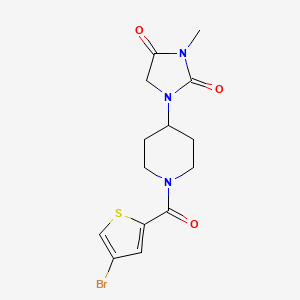![molecular formula C23H24ClN3O2 B3004122 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-71-5](/img/structure/B3004122.png)
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl rings, furan units, and amide linkages, which are often seen in molecules with potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic aromatic or heteroaromatic units. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves a series of reactions including the formation of Schiff bases and subsequent cyclization to yield the final furan derivatives with potential leukotriene B(4) inhibitory activity . Similarly, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides starts from a naphtho[2,1-b]furan carboxylate, followed by nitration, hydrazide formation, Schiff base formation, and final cyclization with chloro acetyl chloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure analysis, spectral IR, NMR UV-Vis investigations, and computational studies such as DFT calculations have been used to determine the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of an amide linkage, as seen in the compounds discussed in the papers, suggests potential reactivity through nucleophilic acyl substitution or participation in hydrogen bonding . The furan ring, a common feature in these molecules, is known for its reactivity towards electrophilic aromatic substitution . These insights into the reactivity of similar compounds can help predict the chemical behavior of 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can be deduced from its molecular structure. The presence of a chlorophenyl group may increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The furan ring could contribute to the compound's electronic properties, influencing its UV-Vis absorption spectrum . Additionally, the amide bond is likely to play a role in the compound's solubility and ability to form hydrogen bonds .
Scientific Research Applications
Antibacterial and Antioxidant Activities : Compounds derived from the reaction of acylhydrazone with various aromatic aldehydes, which include structures similar to 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, have demonstrated effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Antimicrobial Activity : Research on similar compounds, involving 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl) naphtho[2,1-b]furan-2-carboxamides, has shown promising results in antimicrobial activities, highlighting the potential of furan-based compounds in combating microbial infections (Devi et al., 2010).
Antifungal Agents : A library of compounds related to the structure of interest, specifically 4-(4-phenylpiperazine-1-yl)benzamidines, has been synthesized and evaluated for their efficacy against Pneumocystis carinii, an opportunistic fungal pathogen (Laurent et al., 2010).
Anti-Plasmodial Activities : N-acylated furazan derivatives, which share structural similarities with the compound , have shown activity against strains of Plasmodium falciparum, indicating their potential in malaria treatment (Hermann et al., 2021).
Amplification of Phleomycin : Unfused heterobicycles, including those with furan-2-yl groups, have been shown to act as amplifiers of phleomycin, an antibiotic used in chemotherapy (Brown & Cowden, 1982).
Neuroleptic Activity : Benzamides, structurally similar to the compound of interest, have demonstrated potential neuroleptic activity, suggesting their utility in psychiatric treatments (Iwanami et al., 1981).
properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-7-4-6-18(16-19)23(28)25-17-21(22-10-5-15-29-22)27-13-11-26(12-14-27)20-8-2-1-3-9-20/h1-10,15-16,21H,11-14,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKZIPXKIKFBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)
![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B3004051.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)


![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)